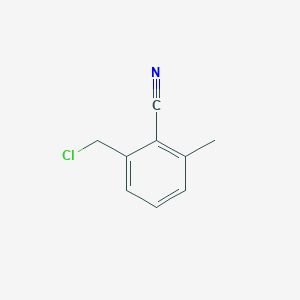
2-(Chloromethyl)-6-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylbenzonitrile typically involves the chloromethylation of 6-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or zinc iodide (ZnI2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic ring then attacks the electrophilic carbon, followed by rearomatization to form the chloromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts like ZnCl2 or ZnI2 is common, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst like palladium on carbon).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Chloromethyl)-6-methylbenzoic acid.
Reduction: 2-(Chloromethyl)-6-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-methylbenzonitrile depends on the specific reaction or application. For example, in substitution reactions, the chloromethyl group acts as an electrophile, which is attacked by nucleophiles. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)benzonitrile: Lacks the methyl group at the 6-position.
6-Methylbenzonitrile: Lacks the chloromethyl group.
2-(Bromomethyl)-6-methylbenzonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides specific reactivity and potential for diverse chemical transformations. This dual substitution pattern allows for the synthesis of a wide range of derivatives with varying properties and applications.
Eigenschaften
Molekularformel |
C9H8ClN |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
XFCOFNZJYFPSEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
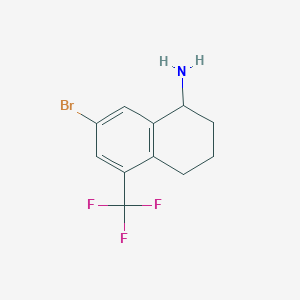
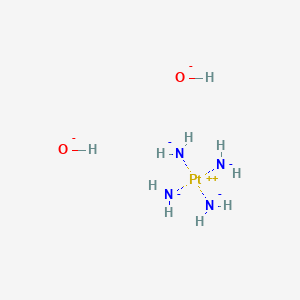
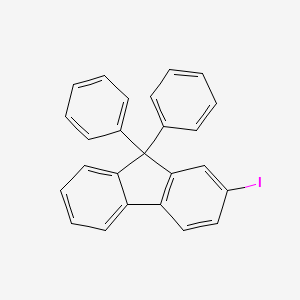
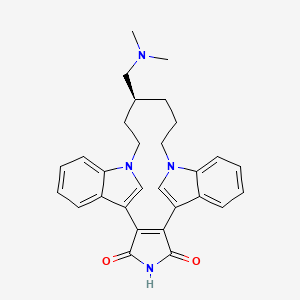
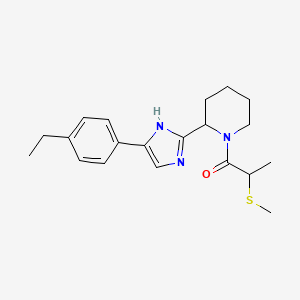
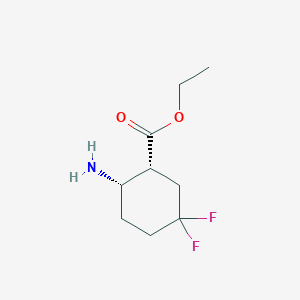

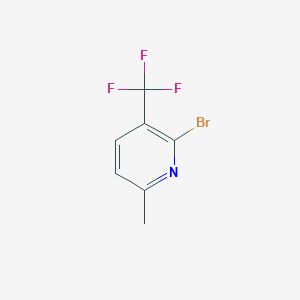
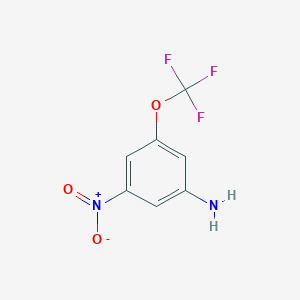

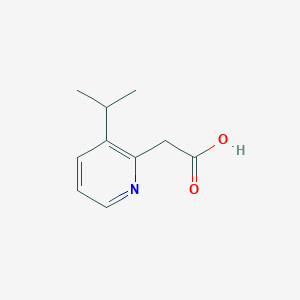

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
